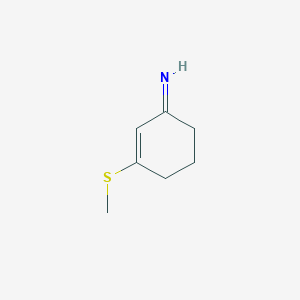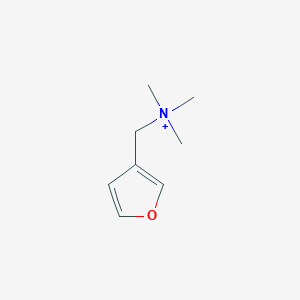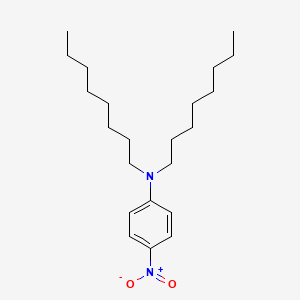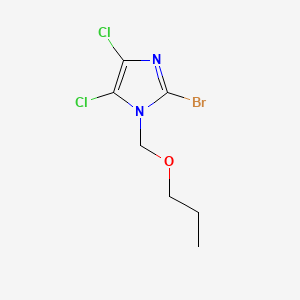
1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- is a heterocyclic organic compound with the molecular formula C7H8BrCl2N2O. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine, chlorine, and propoxymethyl groups in its structure makes it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different functional groups on the imidazole ring .
Scientific Research Applications
1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4,5-dichloro-1H-imidazole
- 2-Bromo-1H-imidazole
- 4,5-Dichloro-1H-imidazole
Comparison: 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which enhances its solubility and reactivity compared to other similar compounds. The combination of bromine and chlorine atoms also provides distinct chemical properties that can be leveraged in various applications .
Properties
CAS No. |
104473-90-7 |
|---|---|
Molecular Formula |
C7H9BrCl2N2O |
Molecular Weight |
287.97 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-1-(propoxymethyl)imidazole |
InChI |
InChI=1S/C7H9BrCl2N2O/c1-2-3-13-4-12-6(10)5(9)11-7(12)8/h2-4H2,1H3 |
InChI Key |
RMUQSAIHGYAQAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN1C(=C(N=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


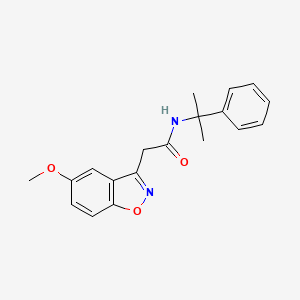

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
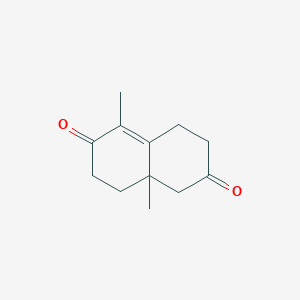
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
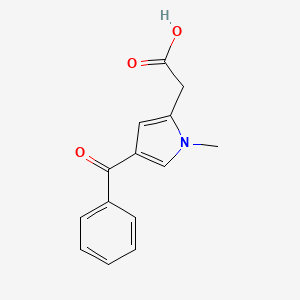
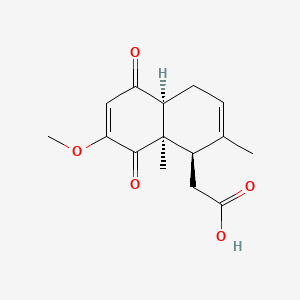
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
